molecular formula C21H21O10+ B12748624 Pelargonidin 3-galactoside ion CAS No. 197451-24-4

Pelargonidin 3-galactoside ion

Cat. No.: B12748624
CAS No.: 197451-24-4
M. Wt: 433.4 g/mol
InChI Key: ABVCUBUIXWJYSE-WVXKDWSHSA-O
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Description

Pelargonidin 3-galactoside ion is a type of anthocyanin, a class of water-soluble pigments that are responsible for the red, purple, and blue colors in many fruits and vegetables. Pelargonidin itself is an anthocyanidin, which is a type of anthocyanin without sugar. Pelargonidin 3-galactoside is specifically found in various berries and flowers, contributing to their vibrant colors. This compound is known for its antioxidant properties and potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pelargonidin 3-galactoside can be synthesized through enzymatic glycosylation of pelargonidin. This involves the use of glycosyltransferase enzymes that transfer a galactose moiety to the 3-hydroxy group of pelargonidin. The reaction typically occurs under mild conditions, with the enzyme acting as a catalyst in an aqueous medium .

Industrial Production Methods: Industrial production of pelargonidin 3-galactoside often involves extraction from natural sources such as strawberries and other berries. The process includes freeze-drying the berries, followed by solvent extraction and purification using chromatographic techniques. This method ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Pelargonidin 3-galactoside undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pelargonidin 3-galactoside has a wide range of applications in scientific research:

Mechanism of Action

Pelargonidin 3-galactoside exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune responses . Additionally, it inhibits the activity of enzymes such as cyclooxygenase and lipoxygenase, which play roles in inflammation .

Comparison with Similar Compounds

Properties

CAS No.

197451-24-4

Molecular Formula

C21H21O10+

Molecular Weight

433.4 g/mol

IUPAC Name

(2S,3R,4S,5R,6R)-2-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H20O10/c22-8-16-17(26)18(27)19(28)21(31-16)30-15-7-12-13(25)5-11(24)6-14(12)29-20(15)9-1-3-10(23)4-2-9/h1-7,16-19,21-22,26-28H,8H2,(H2-,23,24,25)/p+1/t16-,17+,18+,19-,21-/m1/s1

InChI Key

ABVCUBUIXWJYSE-WVXKDWSHSA-O

Isomeric SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O

Origin of Product

United States

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